molecular formula C10H7F3O6S B8663495 Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate CAS No. 173251-53-1

Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate

Cat. No. B8663495
M. Wt: 312.22 g/mol
InChI Key: XRDBDOSLGBMGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate is a useful research compound. Its molecular formula is C10H7F3O6S and its molecular weight is 312.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

173251-53-1

Product Name

Methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate

Molecular Formula

C10H7F3O6S

Molecular Weight

312.22 g/mol

IUPAC Name

methyl 5-formyl-2-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H7F3O6S/c1-18-9(15)7-4-6(5-14)2-3-8(7)19-20(16,17)10(11,12)13/h2-5H,1H3

InChI Key

XRDBDOSLGBMGMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triflic anhydride (7.74 mL) was added to methyl 5-formyl-2-hydroxybenzoate (7.5 g) in 150 mL CH2Cl2 at 0° C., and the reaction mixture was stirred and allowed to warm to room temperature over 3 hours. The reaction mixture was diluted with CH2Cl2 (150 mL), washed 3× with brine, dried over Na2SO4, filtered, and concentrated. The product was used without further purification.
Quantity
7.74 mL
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reactant
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7.5 g
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reactant
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150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-formyl-2-hydroxy-benzoic acid methyl ester (1.0 g, 5.6 mmol) in CH2Cl2 (10 mL) at −78° C. was added Et3N (0.85 mL, 6.1 mmol) and DMAP (68 mg, 0.56 mmol) followed by dropwise addition of Tf2O (1.03 mL, 6.1 mmol) over 20 min. The reaction mixture was then warmed to room temperature and poured into saturated aqueous NH4Cl and extracted with CH2Cl2 (3×25 mL). The combined extracts were dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (SiO2, 15% EtOAc/hexanes) to afford Example 236A (1.3 g, 76%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
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Quantity
10 mL
Type
solvent
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Quantity
68 mg
Type
catalyst
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Quantity
1.03 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

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